![molecular formula C8H14N2O2 B1477113 2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one CAS No. 2098067-16-2](/img/structure/B1477113.png)
2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Overview
Description
2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one, also known as AHBA, is a naturally occurring compound found in various plants such as hops, apples, and wheat. AHBA is a type of phenolic compound, which has been studied for its potential health benefits. AHBA has been found to have anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal properties. AHBA has also been studied for its potential to stimulate the growth of human hair follicles, as well as its potential to act as a neuroprotective agent.
Scientific Research Applications
Synthesis of Oxygenated 2-Azabicyclo Structures
A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo structures. These structures can be further functionalized to create a library of bridged aza-bicyclic structures, which have diverse applications in medicinal chemistry .
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold, which is related to the compound , is central to the family of tropane alkaloids known for their biological activities. Research into the stereoselective preparation of this structure is significant for the synthesis of these alkaloids .
Pharmaceutical Testing
The compound 2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one is available for purchase as a high-quality reference standard used in pharmaceutical testing to ensure accurate results .
Synthesis of Alkaloid-like Compounds
An effective method for synthesizing alkaloid-like compounds containing the 3-azabicyclo structure has been carried out via the bridged-Ritter reactions. This process is stereoselective and contributes to the field of synthetic organic chemistry .
properties
IUPAC Name |
2-amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c9-2-7(11)10-3-5-1-6(4-10)8(5)12/h5-6,8,12H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIMRBZYXAHFJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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